molecular formula C22H21N5O4 B2658235 N-(4-methoxybenzyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251602-91-1

N-(4-methoxybenzyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No. B2658235
CAS RN: 1251602-91-1
M. Wt: 419.441
InChI Key: WNLKZTSHHIYZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
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Scientific Research Applications

Cyclic Nucleotide Phosphodiesterase Type 4 Inhibitors

Research has explored the synthesis of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines, which are considered as bioisosteric replacements for adenine derivatives. This led to the discovery of compounds with potent phosphodiesterase type 4 inhibitory activity, showcasing high isoenzyme selectivity. These compounds have shown promising results in preliminary biological testing, particularly in inhibiting LPS-induced TNFalpha release from human mononuclear cells, suggesting potential applications in treating inflammatory conditions (Raboisson et al., 2003).

Anticancer Activity of Oxazolone Scaffolds

A series of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives has been synthesized, with certain compounds displaying significant activity against human cancer cell lines. This research highlights the potential of these scaffolds in developing new anticancer agents (2020).

Novel Bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles with Antibacterial Activity

A study on the synthesis and biological evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles revealed compounds with potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This research contributes to the search for new antibacterial agents, addressing the growing concern over antibiotic resistance (Reddy et al., 2013).

Coordination Complexes of Pyrazole-Acetamide Derivatives with Antioxidant Activity

The synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes have been explored, revealing significant antioxidant activity. This study demonstrates the potential application of these compounds as natural antioxidants in food and pharmaceutical fields (Chkirate et al., 2019).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-15-5-3-4-6-18(15)31-21-20-25-27(22(29)26(20)12-11-23-21)14-19(28)24-13-16-7-9-17(30-2)10-8-16/h3-12H,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLKZTSHHIYZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.